4-Amino-1,6-dihydropyrimidine-2,5-dione

Description

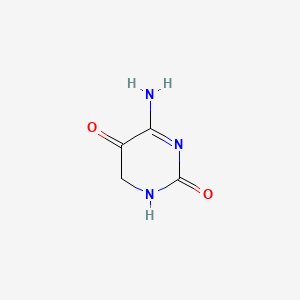

4-Amino-1,6-dihydropyrimidine-2,5-dione is a heterocyclic compound featuring a partially saturated pyrimidine ring with two ketone groups at positions 2 and 5 and an amino substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug design.

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.1 g/mol |

IUPAC Name |

4-amino-1,6-dihydropyrimidine-2,5-dione |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1H2,(H3,5,6,7,9) |

InChI Key |

DBNZPRXSOWIVMI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=NC(=O)N1)N |

Synonyms |

5-hydroxycytosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones (e.g., albonoursin and derivatives from Streptomyces sp. FXJ7.328) share the dione motif but differ in ring saturation and substituents. For example, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) demonstrated potent anti-H1N1 activity (IC50 = 28.9 ± 2.2 μM) .

Pyrrolidine-2,5-dione Derivatives

Pyrrolidine-2,5-diones (e.g., meta-CF3 and ortho-OCH3 substituted analogs) exhibit affinity for serotonin receptors (5-HT1A and 5-HT2A). Substituent position significantly impacts receptor selectivity; meta-CF3 groups enhance 5-HT1A affinity, while ortho-OCH3 groups reduce 5-HT2A binding . The amino group in 4-amino-1,6-dihydropyrimidine-2,5-dione may similarly modulate receptor interactions but within a distinct heterocyclic framework.

1,2,4-Triazole-3-thiol Derivatives

Compounds like 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol feature amino and sulfur-containing groups, influencing solubility and stability. These derivatives are sparingly soluble in water but dissolve in organic solvents .

Key Findings :

- Piperazine-2,5-diones prioritize antiviral activity , linked to substituent hydrophobicity (e.g., benzylidene groups) .

- Pyrrolidine-2,5-diones emphasize receptor selectivity , driven by electronic effects of substituents .

Physicochemical Properties

- Solubility: Triazole-thiols exhibit poor aqueous solubility due to hydrophobic adamantane cores , whereas the dione groups in this compound may enhance hydrophilicity.

- Synthetic Methods: Piperazine-2,5-diones are often biosynthesized by marine actinomycetes , while triazole derivatives rely on multistep organic synthesis (e.g., cyclocondensation) . The target compound may require hybrid approaches, leveraging both microbial and synthetic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.